molecular formula C16H14Cl2N2O6 B14178203 4-Chlorobenzamide;oxalic acid CAS No. 928357-59-9

4-Chlorobenzamide;oxalic acid

Cat. No.: B14178203
CAS No.: 928357-59-9
M. Wt: 401.2 g/mol
InChI Key: RPTNXPDJQXJRAA-UHFFFAOYSA-N
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Description

4-Chlorobenzamide and oxalic acid are two distinct compounds that can form a co-crystal through supramolecular non-covalent interactions. 4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO, characterized by a benzene ring substituted with a chlorine atom and an amide group. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and occurrence in many plants and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or an amine in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, rapid, and yields high purity products.

Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid.

Industrial Production Methods

The industrial production of 4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with ammonia or an amine at elevated temperatures. Oxalic acid is industrially produced by the oxidation of carbohydrates or ethylene glycol.

Chemical Reactions Analysis

4-Chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Condensation Reactions: It can react with carboxylic acids to form amides.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include Lewis acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chlorobenzamide and oxalic acid have various scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and in the formation of co-crystals.

    Biology: Studied for their potential biological activities and interactions with biomolecules.

    Medicine: Investigated for their potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

4-Chlorobenzamide can be compared with other benzamide derivatives, such as 4-methoxybenzamide, 4-nitrobenzamide, and 4-bromobenzamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of 4-chlorobenzamide lies in its specific chlorine substitution, which imparts distinct chemical and physical properties.

Properties

CAS No.

928357-59-9

Molecular Formula

C16H14Cl2N2O6

Molecular Weight

401.2 g/mol

IUPAC Name

4-chlorobenzamide;oxalic acid

InChI

InChI=1S/2C7H6ClNO.C2H2O4/c2*8-6-3-1-5(2-4-6)7(9)10;3-1(4)2(5)6/h2*1-4H,(H2,9,10);(H,3,4)(H,5,6)

InChI Key

RPTNXPDJQXJRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Cl.C1=CC(=CC=C1C(=O)N)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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